molecular formula C14H10FNOS B114222 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile CAS No. 148901-52-4

2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile

Cat. No. B114222
M. Wt: 259.3 g/mol
InChI Key: KIJMTRJIUKHLPE-UHFFFAOYSA-N
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Description

“2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile” is a chemical compound with the molecular formula C14H10FNOS . It is used in scientific research .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile” consists of 14 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Synthesis and Chemical Properties

2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile is involved in the synthesis of complex organic compounds due to its reactive nature and structural specificity. Practical syntheses of similar fluorinated and methylthio substituted benzylamines have been reported, showcasing methods to introduce the methylthio moiety regioselectively. These methods include metallation followed by treatment with dimethyl disulfide and nucleophilic aromatic substitution, highlighting the compound's versatility in organic synthesis (Perlow et al., 2007).

Radiation-Induced Hydroxylation

Studies on the radiation-induced hydroxylation of similar benzonitrile compounds have explored the effect of metal ions on the formation of substituted phenols, demonstrating the potential for creating diverse phenolic derivatives through controlled radiation processes. This research provides insights into the reactivity and transformations of benzonitrile derivatives under specific conditions, offering avenues for the synthesis of novel compounds (Eberhardt, 1977).

Advanced Material Synthesis

The compound's structure is conducive to the synthesis of advanced materials, including organic electronics and photovoltaic cells. For instance, fluorinated phenols and biaryls have been prepared from fluorinated benzonitriles, demonstrating their utility in creating materials with specific electronic properties. This research underscores the importance of fluorinated benzonitriles in developing new materials with potential applications in various high-tech industries (Hussain et al., 2008).

Safety And Hazards

“2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile” is intended for research and development use only. It is not intended for medicinal, household, or other uses .

properties

IUPAC Name

2-fluoro-6-(4-methylsulfanylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNOS/c1-18-11-7-5-10(6-8-11)17-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJMTRJIUKHLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347415
Record name 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile

CAS RN

148901-52-4
Record name 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile
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